molecular formula C7H9NO2 B1283013 3-Amino-2-methoxyphenol CAS No. 125708-66-9

3-Amino-2-methoxyphenol

Cat. No. B1283013
M. Wt: 139.15 g/mol
InChI Key: VTRKJVRJTVKUIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that can offer insights into potential synthetic routes for 3-Amino-2-methoxyphenol. For instance, the practical synthesis of 2-amino-5-methoxylpropiophenone is achieved through a five-step process starting from 3-chloropropiophenone, which suggests that halogenated precursors could be useful in the synthesis of 3-Amino-2-methoxyphenol as well .

Molecular Structure Analysis

While the molecular structure of 3-Amino-2-methoxyphenol is not directly analyzed in the papers, the structure-related discussions of phosphino amino acids and protected nucleosides indicate the importance of functional groups and their positions on the aromatic ring, which affect the stability and reactivity of these molecules .

Chemical Reactions Analysis

The papers discuss various chemical reactions, including protection of amino groups in nucleosides and the synthesis of amino acid derivatives from phosphinophenols. These reactions highlight the selective conditions required for successful synthesis and the potential for creating a variety of derivatives, which could be relevant when considering the reactivity of the amino and methoxy groups in 3-Amino-2-methoxyphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2-methoxyphenol can be inferred from the properties of similar compounds discussed in the papers. For example, the water solubility of phosphino amino acids is noted to increase with the number of hydrophilic groups, suggesting that the presence of an amino and a methoxy group in 3-Amino-2-methoxyphenol may also influence its solubility . Additionally, the stability of N-protected derivatives of nucleosides towards acids could provide insights into the stability of 3-Amino-2-methoxyphenol under various conditions .

Scientific Research Applications

1. Synthesis of Oligodeoxyribonucleotide

3-Amino-2-methoxyphenol derivatives have been utilized in the improved synthesis of oligodeoxyribonucleotide. The 3-methoxy-4-phenoxybenzoyl group, a related compound, is used for amino protection in nucleosides, showing high selectivity and stability under synthesis conditions. This is particularly useful in the solid support synthesis of oligodeoxyribonucleotide via the phosphotriester approach, offering advantages like high lipophilicity and milder deprotection conditions (Mishra & Misra, 1986).

2. Thermochemistry and Intermolecular Hydrogen Bonds

Studies on methoxyphenols, including 3-methoxyphenol, have provided insights into their roles as structural fragments in antioxidants and biologically active molecules. These compounds are capable of forming strong inter- and intramolecular hydrogen bonds. Thermochemical properties like enthalpies of formation and vapor pressure have been extensively studied, revealing relationships between properties and structures in these compounds (Varfolomeev et al., 2010).

3. Antitumor Activity

Derivatives of 3-amino-2-methoxyphenol have shown potential as tubulin-targeting antitumor agents. Certain compounds, including those with 3-amino-4-methoxyphenyl groups, demonstrated potent antiproliferative effects in breast cancer cells and disrupted microtubular structures, inducing apoptosis. These findings are significant for developing new antitumor medications (Greene et al., 2016).

4. Environmental Applications

The 3-amino-2-methoxyphenol structure has been applied in environmental science, particularly in the adsorption-based recovery of cobalt using modified activated carbon. Chemical modification of adsorbents with related compounds, such as 3-Aminophenol, enhances the efficiency of removing heavy metal ions from aqueous solutions, indicating its potential in water treatment technologies (Gunjate et al., 2020).

5. Biochemical and Microbial Studies

In microbial studies, 3-methoxyphenol derivatives have been investigated for their role in enzymatic reactions and antimicrobial activities. These compounds are involved in reactions like methyl transfer in certain bacteria, showcasing their biochemical significance in microbial metabolism (Engelmann et al., 2001).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of 3-Amino-2-methoxyphenol research could involve its potential use as an anti-inflammatory agent . Furthermore, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which could lead to the preparation of complex m-aryloxy phenols with functional groups .

properties

IUPAC Name

3-amino-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRKJVRJTVKUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
Deregulation of the receptor tyrosine kinase RET has been implicated in medullary thyroid cancer, a small percentage of lung adenocarcinomas, endocrine-resistant breast cancer and …
Number of citations: 30 www.sciencedirect.com
R Harris - 2012 - baylor-ir.tdl.org
… To a clean dry round bottom flask 3-amino-2-methoxyphenol 8 (4.00 g, 28.75 mmol) was dissolved in dry CH2Cl2 (100 mL) under nitrogen. The solution was then cooled to 0 oC and …
Number of citations: 0 baylor-ir.tdl.org

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